molecular formula C9H6Cl6O2 B14697816 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate CAS No. 19095-28-4

1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate

Cat. No.: B14697816
CAS No.: 19095-28-4
M. Wt: 358.9 g/mol
InChI Key: CIRUKACHYPJCFT-UHFFFAOYSA-N
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Description

1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate is a chlorinated organic compound with the molecular formula C10H7Cl7O2. This compound is known for its unique bicyclic structure, which includes multiple chlorine atoms, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate typically involves the chlorination of bicyclo[2.2.1]hept-5-ene derivatives. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction is carried out in reactors designed to handle the exothermic nature of chlorination reactions. The product is then purified through distillation or recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Similar in structure but contains carboxylic acid groups instead of an acetate group.

    1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: An anhydride derivative with similar chlorination patterns.

Properties

CAS No.

19095-28-4

Molecular Formula

C9H6Cl6O2

Molecular Weight

358.9 g/mol

IUPAC Name

(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl) acetate

InChI

InChI=1S/C9H6Cl6O2/c1-3(16)17-4-2-7(12)5(10)6(11)8(4,13)9(7,14)15/h4H,2H2,1H3

InChI Key

CIRUKACHYPJCFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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